molecular formula C12H23NO2S B8702719 tert-butyl 4-ethylsulfanylpiperidine-1-carboxylate

tert-butyl 4-ethylsulfanylpiperidine-1-carboxylate

Cat. No.: B8702719
M. Wt: 245.38 g/mol
InChI Key: LCXWJZNGKRHHLM-UHFFFAOYSA-N
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Description

tert-butyl 4-ethylsulfanylpiperidine-1-carboxylate: is an organic compound with the molecular formula C12H23NO2S. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a tert-butyl ester group and an ethylsulfanyl substituent on the piperidine ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(ethylsulfanyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the piperidine ring.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods: Industrial production of tert-butyl 4-(ethylsulfanyl)piperidine-1-carboxylate may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or alcohols for substitution reactions.

Major Products:

    Sulfoxides and Sulfones: Formed from the oxidation of the ethylsulfanyl group.

    Amines: Formed from the reduction of the piperidine ring.

    Substituted Esters: Formed from nucleophilic substitution of the tert-butyl ester group.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Ligand in Catalysis: Acts as a ligand in various catalytic reactions.

Biology:

    Biochemical Probes: Used in the development of biochemical probes for studying enzyme activity.

Medicine:

    Drug Development: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry:

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(ethylsulfanyl)piperidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can participate in various chemical interactions, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

  • Tert-butyl 4-(methylsulfanyl)piperidine-1-carboxylate
  • Tert-butyl 4-(phenylsulfanyl)piperidine-1-carboxylate
  • Tert-butyl 4-(butylsulfanyl)piperidine-1-carboxylate

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the piperidine ring (ethylsulfanyl vs. methylsulfanyl, phenylsulfanyl, or butylsulfanyl).
  • Reactivity: The different substituents can influence the reactivity and chemical properties of the compound.
  • Applications: Each compound may have unique applications based on its specific chemical properties.

Properties

Molecular Formula

C12H23NO2S

Molecular Weight

245.38 g/mol

IUPAC Name

tert-butyl 4-ethylsulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO2S/c1-5-16-10-6-8-13(9-7-10)11(14)15-12(2,3)4/h10H,5-9H2,1-4H3

InChI Key

LCXWJZNGKRHHLM-UHFFFAOYSA-N

Canonical SMILES

CCSC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 0.20 ml (2.6 mmol) of ethanethiol in 7 ml of DMF was added 0.11 g (2.7 mmol) of sodium hydride. The mixture was stirred at 0° C. for 30 min, then 0.50 g, (1.7 mmol) of the title compound from Step A was added. The solution was allowed to stir for 2 h and then quenched with 50 mL of a saturated aqueous sodium bicarbonate solution. The layers were separated and the aqueous phase extracted with ethyl acetate (3×50 mL). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered and evaporated in vacuo to yield the title compound as a light brown solid that was used without further purification. 1H-NMR (500 MHz, CDCl3) δ 4.00 (s, 2H), 2.90 (m, 2H), 2.82 (m, 1H), 2.58 (q, J=7 Hz, 2H), 1.90 (m, 2H), 1.55 (m, 2H), 1.45 (s, 9H), 1.29 (t, J=5 Hz, 3H).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step Two
Quantity
1.7 mmol
Type
reactant
Reaction Step Three

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